![molecular formula C₁₀H₆D₄O₄ B1146210 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester CAS No. 74097-01-9](/img/new.no-structure.jpg)
1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester
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Overview
Description
1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester is a deuterated form of dimethyl terephthalate, a compound widely used in the production of polyesters. The deuterium atoms replace the hydrogen atoms in the benzene ring, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester can be synthesized through the esterification of 1,4-Benzenedicarboxylic Acid-d4 with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of 1,4-Benzenedicarboxylic Acid-d4 with methanol, followed by purification steps such as distillation to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions: 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce 1,4-Benzenedicarboxylic Acid-d4 and methanol.
Transesterification: It can react with other alcohols to form different esters.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products:
Hydrolysis: 1,4-Benzenedicarboxylic Acid-d4 and methanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: 1,4-Benzenedimethanol-d4.
Scientific Research Applications
1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester is extensively used in scientific research, including:
NMR Spectroscopy: The deuterated compound is used as a reference standard in NMR spectroscopy due to its unique spectral properties.
Polymer Science: It serves as a precursor in the synthesis of deuterated polyesters, which are used in studying polymer dynamics.
Material Science: The compound is used in the development of advanced materials with specific isotopic compositions.
Pharmaceutical Research: It is employed in the synthesis of deuterated drugs to study their metabolic pathways.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester primarily involves its role as a precursor in chemical reactions. The deuterium atoms provide unique properties that are exploited in various analytical techniques. In NMR spectroscopy, the deuterium atoms reduce the background noise, allowing for clearer and more precise measurements.
Comparison with Similar Compounds
Dimethyl Terephthalate: The non-deuterated form, commonly used in the production of polyesters.
Dimethyl Isophthalate: An isomer with different substitution patterns on the benzene ring.
Dimethyl Phthalate: Another isomer with adjacent ester groups.
Uniqueness: 1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester is unique due to the presence of deuterium atoms, which make it particularly valuable in NMR spectroscopy and other analytical techniques. Its deuterated nature also allows for the study of isotopic effects in various chemical and physical processes.
Biological Activity
1,4-Benzenedicarboxylic acid-d4 dimethyl ester, also known as dimethyl terephthalate (DMT), is a compound with significant industrial and biological relevance. It is primarily used as a precursor in the synthesis of polyesters and other materials. However, its biological activities have garnered attention in recent research, revealing potential applications in various fields including medicine and environmental science.
- Chemical Formula : C10H10O4
- Molecular Weight : 194.184 g/mol
- CAS Number : 120-61-6
Mechanism of Biological Activity
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. Its mechanism of action includes:
- Enzyme Inhibition : DMT has been shown to inhibit certain enzymes, which can affect metabolic pathways in living organisms.
- Antimicrobial Properties : Research indicates that DMT exhibits antimicrobial activity against various bacterial strains, making it a candidate for further exploration in pharmaceutical applications .
Antimicrobial Activity
DMT has demonstrated significant antimicrobial properties. Studies have reported its effectiveness against a range of pathogens, including:
- Bacteria : Effective against Gram-positive and Gram-negative bacteria.
- Fungi : Inhibitory effects on fungal growth have been observed.
The minimum inhibitory concentration (MIC) values for various strains highlight its potential as an antimicrobial agent. For example:
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Candida albicans | 75 |
Phytotoxicity
Recent studies have indicated that DMT exhibits phytotoxic effects on certain plant species, suggesting its potential use as an herbicide. The compound affects seed germination and plant growth, which could be leveraged in agricultural applications.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of DMT against clinical isolates of bacteria. The results showed that DMT had a strong inhibitory effect on Staphylococcus aureus and Escherichia coli, with potential applications in developing new antibacterial agents .
- Phytotoxicity Assessment : Another study assessed the impact of DMT on the germination rates of various crops. The findings revealed that at higher concentrations, DMT significantly reduced germination rates and root elongation in sensitive species, indicating its potential as a selective herbicide.
Toxicological Profile
While the biological activities of DMT are promising, it is essential to consider its toxicological profile. Research has indicated that:
- Acute Toxicity : Studies suggest low acute toxicity in mammals; however, chronic exposure may lead to adverse effects.
- Environmental Impact : As a plasticizer and industrial chemical, DMT can accumulate in the environment, raising concerns about its long-term ecological effects.
Properties
CAS No. |
74097-01-9 |
---|---|
Molecular Formula |
C₁₀H₆D₄O₄ |
Molecular Weight |
198.21 |
Synonyms |
Terephthalic Acid-d4 Dimethyl Ester; DMT-d4; Dimethyl 1,4-Benzenedicarboxylate-d4; Dimethyl p-Benzenedicarboxylate-d4; Dimethyl p-Phthalate-d4; Dimethyl Terephthalate-d4; Methyl 4-(Carbomethoxy)benzoate-d4; Methyl p-(Methoxycarbonyl)benzoate-d4; NSC |
Origin of Product |
United States |
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